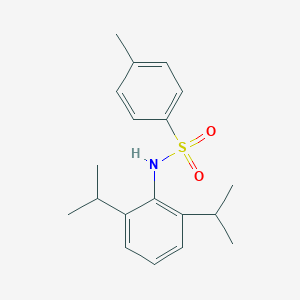
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide, also known as DIAS, is a sulfonamide compound that has been widely used in scientific research for its various applications. This compound is a white crystalline powder with a molecular weight of 329.45 g/mol and a melting point of 172-174°C. DIAS has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is based on its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide reduces the production of bicarbonate ions, which leads to a decrease in the production of protons. This, in turn, leads to a decrease in the acidity of the body fluids.
Biochemical and Physiological Effects:
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. One of the major effects of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is its ability to reduce intraocular pressure. Intraocular pressure is the pressure inside the eye, which can lead to vision loss if it is too high. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been shown to be effective in reducing intraocular pressure, which has led to its use in the treatment of glaucoma.
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has also been shown to have anticonvulsant activity. Anticonvulsants are drugs that are used to prevent or reduce the severity of seizures. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been shown to be effective in reducing the frequency and severity of seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the major advantages of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is its ability to inhibit the activity of carbonic anhydrase, which has been shown to be effective in the treatment of various diseases. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has also been shown to form stable complexes with various metals, which has led to its use as a ligand in the synthesis of metal complexes.
One of the limitations of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is also sensitive to light and air, which can lead to degradation over time.
Zukünftige Richtungen
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has several potential future directions in scientific research. One of the potential future directions is the development of new carbonic anhydrase inhibitors based on the structure of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide. These inhibitors could be more effective and have fewer side effects than existing inhibitors.
Another potential future direction is the synthesis of new metal complexes based on the structure of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide. These complexes could have new applications in catalysis, drug delivery, and imaging.
Conclusion:
In conclusion, N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research for its various applications. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments, and it has several potential future directions in scientific research.
Synthesemethoden
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been synthesized by several methods, including the reaction of 2,6-diisopropylaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 4-methylbenzenesulfonyl chloride. Another method involves the reaction of 2,6-diisopropylaniline with p-toluenesulfonic acid, followed by the reaction of the resulting intermediate with 4-methylbenzenesulfonyl chloride. In both methods, the final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been widely used in scientific research for its various applications. One of the major applications of N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase, which has been shown to be effective in the treatment of glaucoma, epilepsy, and other diseases.
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has also been used as a ligand in the synthesis of metal complexes. Metal complexes have been widely used in various fields, including catalysis, drug delivery, and imaging. N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide has been shown to form stable complexes with various metals, including copper, nickel, and cobalt.
Eigenschaften
CAS-Nummer |
163704-71-0 |
|---|---|
Produktname |
N-(2,6-diisopropylphenyl)-4-methylbenzenesulfonamide |
Molekularformel |
C19H25NO2S |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-13(2)17-7-6-8-18(14(3)4)19(17)20-23(21,22)16-11-9-15(5)10-12-16/h6-14,20H,1-5H3 |
InChI-Schlüssel |
NTOVLBOISABMRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Synonyme |
1-(4-TOLUENENSULFONYLAMINO)-2,6-DIISOPROPYLBENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
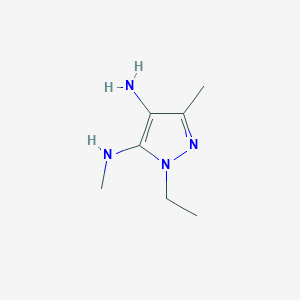
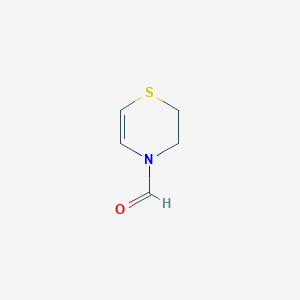
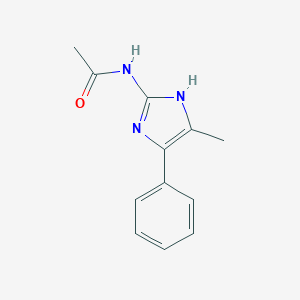
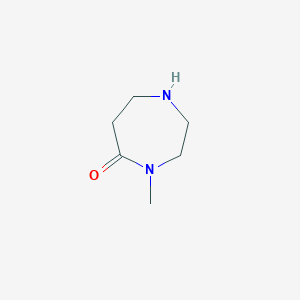


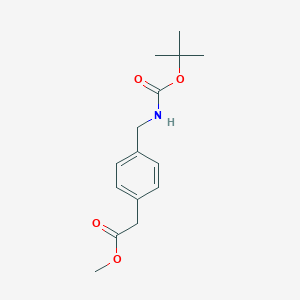
![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)




